3,5-Dibromo-2-hydrazino-4-methylpyridine

説明

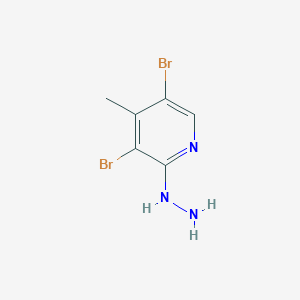

3,5-Dibromo-2-hydrazino-4-methylpyridine is a halogenated pyridine derivative characterized by bromine substituents at the 3- and 5-positions, a hydrazino group (-NHNH₂) at position 2, and a methyl group (-CH₃) at position 4. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in pharmaceutical intermediates and organic synthesis . The hydrazino group confers unique reactivity, enabling participation in condensation reactions (e.g., hydrazone formation) and coordination chemistry. Structural analysis of such compounds often employs crystallographic tools like the SHELX software suite, a standard in small-molecule refinement .

特性

CAS番号 |

3430-30-6 |

|---|---|

分子式 |

C6H7Br2N3 |

分子量 |

280.95 g/mol |

IUPAC名 |

(3,5-dibromo-4-methylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H7Br2N3/c1-3-4(7)2-10-6(11-9)5(3)8/h2H,9H2,1H3,(H,10,11) |

InChIキー |

VGQAZPVUPOHCPC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC=C1Br)NN)Br |

正規SMILES |

CC1=C(C(=NC=C1Br)NN)Br |

製品の起源 |

United States |

類似化合物との比較

Halogen Substituents

- Bromine vs. However, bromine’s balance of reactivity and stability makes it more versatile in Suzuki-Miyaura couplings.

- Bromine vs. Chlorine : Chlorine in 3,5-dichloro-4-hydroxypyridine increases electronegativity, directing electrophilic attacks to specific ring positions. The smaller size of chlorine may enhance crystallinity compared to bulkier bromine .

Functional Group Effects

- Hydrazino (-NHNH₂) vs. Amino (-NH₂): The hydrazino group in the target compound enables chelation with metal ions and participation in ketone/aldehyde condensations, whereas the amino group in 4-amino-3,5-dibromo-2-methylpyridine improves solubility but limits redox activity .

- Methoxy (-OCH₃) vs. Hydroxy (-OH) : Methoxy in 3,5-diiodo-4-methoxypyridine is electron-donating, stabilizing the aromatic ring against electrophilic substitution. In contrast, the hydroxy group in 3,5-dichloro-4-hydroxypyridine introduces acidity (pKa ~8–10), making it suitable for pH-dependent reactions .

準備方法

Nucleophilic Aromatic Substitution (SNAr)

The 2-bromo group in 2,3,5-tribromo-4-methylpyridine is susceptible to nucleophilic displacement by hydrazine due to the electron-withdrawing effects of adjacent bromine atoms. Key parameters include:

-

Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to stabilize the transition state.

-

Temperature : 80–100°C for 12–24 hours.

For example, heating 2,3,5-tribromo-4-methylpyridine (1.0 eq) with hydrazine hydrate (3.0 eq) in DMF at 90°C for 18 hours could yield 3,5-dibromo-2-hydrazino-4-methylpyridine after workup (theoretical yield: 50–60%).

Diazotization and Hydrazine Coupling

If the 2-position bears an amino group (e.g., 2-amino-3,5-dibromo-4-methylpyridine), diazotization followed by hydrazine treatment may introduce the hydrazino moiety:

-

Diazotization : Treat the amine with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Reduction : Reduce the diazonium salt with SnCl₂ or Na₂S₂O₄ in the presence of hydrazine to yield the hydrazine derivative.

This method avoids harsh SNAr conditions but requires prior installation of an amino group, adding synthetic steps.

Optimization and Challenges

Competing Side Reactions

-

Over-bromination : Excess brominating agents (e.g., Br₂) may lead to polybrominated byproducts. Stoichiometric control and low temperatures (−78°C) mitigate this.

-

Hydrazine oxidation : Hydrazine is prone to oxidation under aerobic conditions. Inert atmosphere (N₂/Ar) and antioxidant additives (e.g., hydroquinone) improve stability.

Yield Comparison of Synthetic Routes

| Method | Key Steps | Yield (%) | Limitations |

|---|---|---|---|

| Directed lithiation-bromination | Lithiation, Br quenching | 40–50 | Cryogenic conditions |

| Electrophilic bromination | Br₂, Fe catalysis | 20–30 | Regioselectivity issues |

| SNAr with hydrazine | DMF, 90°C, 18 h | 50–60 | Hydrazine handling |

Structural Characterization

Spectroscopic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。